L-Methionine sulfoximine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Investigating its role in seizures

L-MSO is known to induce seizures in animal models Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: . This effect is linked to its ability to inhibit glutamine synthetase, leading to a depletion of glutamine, a precursor for the excitatory neurotransmitter glutamate. Studies using purified L-MSO isomers have shown that only the L-methionine-S-sulfoximine form exhibits convulsant activity, further supporting the connection between glutamine synthetase inhibition and seizures Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine, PNAS: .

Exploring its impact on cellular processes

Recent research suggests L-MSO supplementation might enhance the productivity of certain cell lines used in biotechnology. A study focusing on Chinese hamster ovary (CHO) cells engineered for protein production demonstrated that L-MSO supplementation increased glutathione biosynthesis, potentially improving cell health and protein yield Methionine sulfoximine supplementation enhances productivity in GS-CHOK1SV cell lines through glutathione biosynthesis, PubMed: . This research is ongoing, and further investigation is needed to understand the precise mechanisms at play.

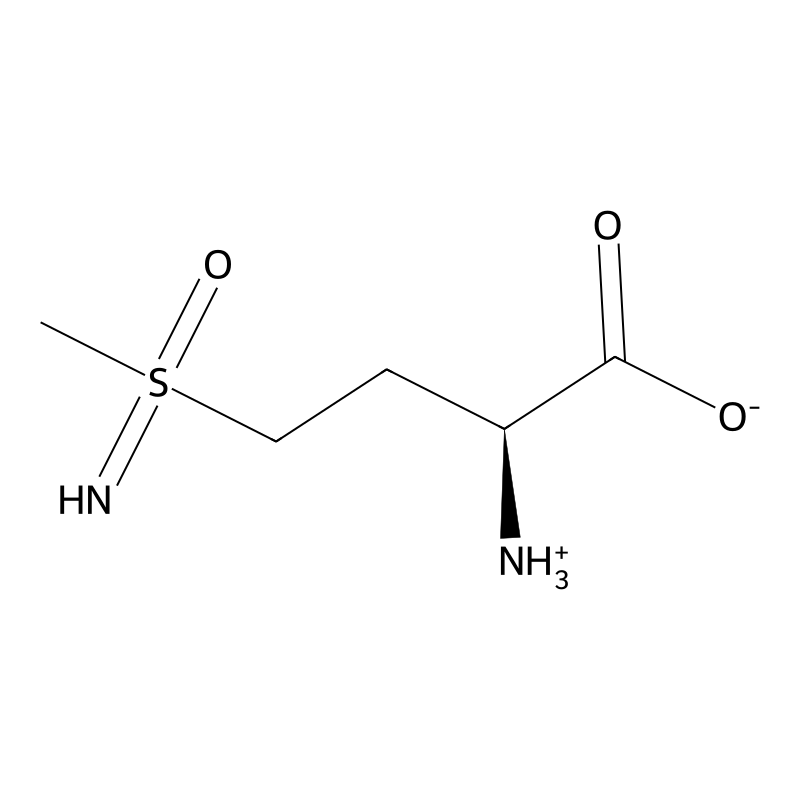

L-Methionine sulfoximine is a non-proteinogenic alpha-amino acid and a sulfoximine derivative of methionine. Its chemical formula is CHNOS, and it is characterized by the presence of a sulfoximine functional group. This compound appears as a white powder that is soluble in water and ethanol, and it has a melting point of approximately 210 °C, at which it decomposes . L-Methionine sulfoximine is recognized for its role as an inhibitor of glutamine synthetase and gamma-glutamylcysteine synthetase, making it significant in biochemical research and potential therapeutic applications .

L-MSO acts as a specific inhibitor of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and glutamate synthesis in the brain []. As mentioned earlier, L-MSO gets phosphorylated by GS, forming a tight-binding complex that blocks the enzyme's active site. This inhibition disrupts glutamine synthesis, leading to elevated levels of glutamate, an excitatory neurotransmitter []. The increased glutamate is believed to contribute to the convulsant effects observed with L-MSO [].

L-Methionine sulfoximine undergoes various enzymatic reactions. One notable reaction involves its conversion by gamma-cystathionase, which yields alpha-ketobutyrate and methane sulfinimide. Methane sulfinimide can further hydrolyze to produce methane sulfonic acid . Additionally, when reacted with L-amino acid oxidase, L-methionine sulfoximine is transformed into alpha-imino-gamma-methylsulfoximinylbutyrate, which subsequently undergoes rapid gamma elimination to yield methane sulfinimide and 2-imino-3-butenoic acid .

L-Methionine sulfoximine exhibits notable biological activities, particularly as an inhibitor of glutamine synthetase. This inhibition can lead to the disruption of nitrogen metabolism in cells, which has implications for studies on neurotoxicity and cellular stress responses. The compound has been shown to induce cell death in various plant models through signaling pathways involving phosphoinositide 3-kinase . Furthermore, its toxicity profile suggests that exposure can lead to respiratory irritation and other acute health effects .

Several synthesis methods for L-methionine sulfoximine have been reported:

- Oxidation of Methionine: This method typically involves the oxidation of methionine using specific oxidizing agents to introduce the sulfoximine group.

- Reactions with Sulfur Compounds: L-Methionine can react with sulfur-containing agents under controlled conditions to form the sulfoximine derivative.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of the sulfoximine group from methionine under physiological conditions is another promising approach.

These methods vary in complexity and yield, with enzymatic methods often providing higher specificity and milder reaction conditions.

L-Methionine sulfoximine is primarily used in biochemical research due to its role as an inhibitor of key metabolic enzymes. Its applications include:

- Studying Nitrogen Metabolism: By inhibiting glutamine synthetase, researchers can explore nitrogen metabolism pathways.

- Neurotoxicology Research: Its effects on cellular metabolism make it a candidate for studying neurotoxic mechanisms.

- Agricultural Research: The compound's ability to induce cell death in plants provides insights into stress responses and plant defense mechanisms.

Interaction studies involving L-methionine sulfoximine have revealed its potential effects on various biological systems. It has been shown to interact with several enzymes involved in amino acid metabolism, leading to alterations in metabolic pathways. For instance, its inhibition of glutamine synthetase can significantly impact ammonia detoxification processes in organisms . Additionally, studies have indicated that L-methionine sulfoximine may interact with signaling pathways related to cell survival and apoptosis, particularly in plant systems.

L-Methionine sulfoximine shares structural similarities with several other compounds, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methionine | Proteinogenic amino acid | Essential amino acid involved in protein synthesis |

| S-Methylmethionine | Sulfonium compound | Methylated form of methionine |

| N-Acetylmethionine | Acetylated amino acid | Acetylated form used in various biochemical assays |

| Homocysteine | Non-proteinogenic amino acid | Intermediate in methionine metabolism |

Uniqueness of L-Methionine Sulfoximine:

- The presence of the sulfoximine group distinguishes L-methionine sulfoximine from other derivatives of methionine.

- Its potent inhibitory effects on specific enzymes make it particularly valuable for metabolic studies compared to other similar compounds.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

7X87YR5KVS

DE3D2PZ3TT

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2. Reif-Lehrer, L., and Coghlin, J. Conversion of glutamic acid to glutamine by retinal glutamine synthetase. Exp. Eye. Res. 17(4), 321-328 (1973).